2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide
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Overview
Description
2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a complex organic compound with a unique structure that includes multiple functional groups such as amines, ethers, thioethers, and amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide typically involves multiple steps:
Formation of the tricyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic structure.
Introduction of functional groups: Amino, ether, and thioether groups are introduced through various reactions such as nucleophilic substitution and oxidation.
Final coupling: The final step involves coupling the tricyclic core with N-(2-phenylethyl)acetamide using reagents like coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group can undergo substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of its functional groups with biological macromolecules. It may also serve as a probe to investigate enzyme mechanisms.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new drugs. Its multiple functional groups allow for the exploration of various pharmacophores.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide analogs: Compounds with similar tricyclic cores but different functional groups.
Thioether-containing compounds: Compounds with thioether groups that undergo similar oxidation reactions.
Amino-ether compounds: Compounds with both amino and ether groups that can participate in similar substitution reactions.
Uniqueness
The uniqueness of this compound lies in its combination of a tricyclic core with multiple functional groups, which allows for a wide range of chemical reactions and potential applications. This makes it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C22H26N4O2S2 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C22H26N4O2S2/c1-13(2)16-10-15-17(11-28-16)30-21-19(15)20(23)25-22(26-21)29-12-18(27)24-9-8-14-6-4-3-5-7-14/h3-7,13,16H,8-12H2,1-2H3,(H,24,27)(H2,23,25,26) |
InChI Key |
QOJWEDIMZSNCCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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